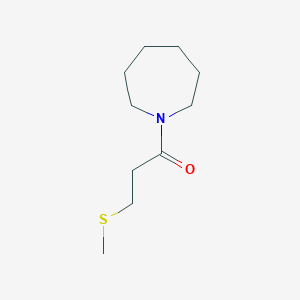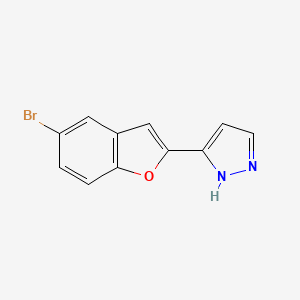![molecular formula C15H10ClFN2S2 B2939476 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole CAS No. 338408-61-0](/img/structure/B2939476.png)
5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen and sulfur . Thiadiazole derivatives have been reported to possess a wide range of biological activities .
Synthesis Analysis
While specific synthesis information for “5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole” was not found, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized in six steps starting from 4-chlorobenzoic acid . The process involved esterification, hydrazination, salt formation, cyclization, and a series of other reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of organic chemistry has explored the synthesis and structural characterization of thiadiazole derivatives, including those similar to 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole. These studies aim at developing novel compounds with potential applications in medicine and materials science. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the methodological advancements in synthesizing compounds with specific biological activities (Sah, Bidawat, Seth, & Gharu, 2014).
Antimicrobial Applications
The antimicrobial potential of thiadiazole derivatives has been a significant area of investigation. These studies reveal that thiadiazole compounds exhibit moderate activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. The research conducted by Sah et al. (2014) on the antimicrobial activity of synthesized formazans from thiadiazole derivatives demonstrates this application.
Corrosion Inhibition
The application of thiadiazole derivatives in corrosion inhibition has been explored, particularly for protecting metals like mild steel in acidic environments. These studies investigate how such compounds can serve as effective corrosion inhibitors, offering insights into their practical applications in industrial settings (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Antiviral and Anticancer Activities
Research into the antiviral and anticancer properties of thiadiazole derivatives, including those structurally related to 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole, has shown promising results. Compounds have been synthesized with specific activities against tobacco mosaic virus and various cancer cell lines, indicating their potential in therapeutic applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Applications in Solar Cells
The use of thiadiazole derivatives in sensitization-based solar cells as part of novel redox couples demonstrates their potential in renewable energy technologies. This research avenue explores how such compounds can improve the efficiency and cost-effectiveness of solar cells (Rahman, Wang, Nath, & Lee, 2018).
Zukünftige Richtungen
While specific future directions for “5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole” are not available, research into related compounds continues to be an active area of study. For example, fluorinated pyrazoles have been synthesized with the aim of developing new compounds with potential anti-cancer activities .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Compounds synthesized from 4-chlorobenzoic acid have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may have similar antiviral effects.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S2/c16-12-5-1-10(2-6-12)9-20-15-14(18-19-21-15)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGMFOCAYMXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)

![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)



